molecular formula C13H16S B105782 7-Ethyl-2-propyl-1-benzothiophene CAS No. 16587-46-5

7-Ethyl-2-propyl-1-benzothiophene

Cat. No. B105782
CAS RN: 16587-46-5
M. Wt: 204.33 g/mol
InChI Key: RZRNLFMTGXFRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-2-propyl-1-benzothiophene (EPBT) is a chemical compound that belongs to the benzothiophene family. It is a heterocyclic aromatic organic compound that has a sulfur atom and a benzene ring in its structure. EPBT is an important compound in the field of organic synthesis and has been extensively studied for its potential applications in various fields of science.

Mechanism Of Action

The mechanism of action of 7-Ethyl-2-propyl-1-benzothiophene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a ligand in coordination chemistry.

Biochemical And Physiological Effects

7-Ethyl-2-propyl-1-benzothiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent.

Advantages And Limitations For Lab Experiments

One of the advantages of 7-Ethyl-2-propyl-1-benzothiophene is its moderate to high yield synthesis methods. It is also a relatively stable compound and can be stored for extended periods of time. However, one of the limitations of 7-Ethyl-2-propyl-1-benzothiophene is its potential toxicity. It should be handled with care and proper safety precautions should be taken during its synthesis and handling.

Future Directions

7-Ethyl-2-propyl-1-benzothiophene has many potential future directions for research. One of the areas of research could be the synthesis of biologically active compounds using 7-Ethyl-2-propyl-1-benzothiophene as a starting material. Another area of research could be the study of its potential use as a ligand in coordination chemistry. 7-Ethyl-2-propyl-1-benzothiophene could also be studied for its potential use as an antitumor agent. Further research could also be conducted to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, 7-Ethyl-2-propyl-1-benzothiophene is an important compound in the field of organic synthesis and has many potential applications in various fields of science. Its synthesis methods are relatively simple and it has been extensively studied for its potential use as a precursor for the synthesis of biologically active compounds. However, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 7-Ethyl-2-propyl-1-benzothiophene can be achieved through various methods. One of the most common methods is the Friedel-Crafts alkylation of 2-propylthiophene with ethyl chloride in the presence of aluminum chloride. The reaction yields 7-Ethyl-2-propyl-1-benzothiophene with a moderate yield. Another method involves the reaction of 2-propylthiophene with ethyl bromide in the presence of a catalyst such as potassium carbonate. This method yields 7-Ethyl-2-propyl-1-benzothiophene with a high yield.

Scientific Research Applications

7-Ethyl-2-propyl-1-benzothiophene has been extensively studied for its potential applications in various fields of science. One of the most promising applications is its use as a precursor for the synthesis of biologically active compounds. 7-Ethyl-2-propyl-1-benzothiophene has been used as a starting material for the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry.

properties

CAS RN

16587-46-5

Product Name

7-Ethyl-2-propyl-1-benzothiophene

Molecular Formula

C13H16S

Molecular Weight

204.33 g/mol

IUPAC Name

7-ethyl-2-propyl-1-benzothiophene

InChI

InChI=1S/C13H16S/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)14-12/h5,7-9H,3-4,6H2,1-2H3

InChI Key

RZRNLFMTGXFRLE-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(S1)C(=CC=C2)CC

Canonical SMILES

CCCC1=CC2=C(S1)C(=CC=C2)CC

synonyms

7-Ethyl-2-propylbenzo[b]thiophene

Origin of Product

United States

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